3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile
Description
This compound is a pyridine-pyrrole hybrid featuring a trifluoromethyl (-CF₃) group, a chloro substituent at the 3-position of the pyridine ring, and an acrylonitrile backbone modified with a methoxyimino group.
Properties
IUPAC Name |
(Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O/c1-24-22-8-10(7-20)5-12-3-2-4-23(12)14-13(16)6-11(9-21-14)15(17,18)19/h2-6,8-9H,1H3/b10-5+,22-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDBZOGBAIYTMP-GMJLYEQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.73 g/mol. The structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrrole moiety, and an acrylic nitrile functional group. These features contribute to its unique reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Substituted with chlorine and trifluoromethyl |
| Pyrrole Moiety | Contributes to the compound's reactivity |
| Acrylonitrile Group | Enhances interaction with biological targets |
Research indicates that this compound may interact with various biological targets, including:
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to cancer and inflammation.
- Receptor Interaction : It has been shown to affect serotonin receptors, potentially influencing mood and anxiety disorders .
Therapeutic Potential
- Cancer Treatment : The compound's ability to inhibit kinases positions it as a potential candidate for cancer therapy. Kinases play critical roles in cell proliferation and survival, making them attractive targets for drug development.
- Anti-inflammatory Effects : Its interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.
Study on Kinase Inhibition
A study conducted on the effect of this compound revealed significant inhibitory effects on specific kinases involved in cancer progression. The compound demonstrated an IC50 value of 150 nM against the target kinase, indicating strong potency.
Serotonin Receptor Interaction
Another investigation focused on the compound's interaction with serotonin receptors, where it was found to inhibit 5-HT2 receptor activity with an IC50 of 200 nM. This suggests its potential utility in managing conditions like depression and anxiety.
Key Findings
| Biological Activity | Observed Effect | IC50 Value (nM) |
|---|---|---|
| Kinase Inhibition | Significant inhibition | 150 |
| Serotonin Receptor Antagonism | Inhibition of receptor activity | 200 |
Future Directions
Further research is necessary to elucidate the complete mechanism of action and therapeutic efficacy of this compound. Ongoing studies aim to explore its effects in vivo and assess its safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyridine derivatives functionalized with halogenated and trifluoromethyl groups. Below is a comparative analysis with structurally related compounds:
Structural Analogues
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| Target Compound | Pyrrole-pyridine core, -CF₃, -Cl, acrylonitrile, methoxyimino | Not explicitly provided | Not provided | Likely agrochemical intermediate (inferred) | |
| Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate | Indole-pyridine core, ester group | C₁₉H₁₄ClF₃N₂O₂ | 406.78 | Catalogued for research use (no specific data) | |
| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}ethenyl)-1H-indole | Bis-pyridinyl-indole structure, conjugated ethenyl linker | C₃₀H₁₆Cl₂F₆N₄ | 617.37 | High molecular weight, potential polymer precursor | |
| 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione | Pyrimidinedione core, acetyl and methylamino substituents | C₁₃H₁₀ClF₃N₄O₃ | 362.69 | Predicted pKa = 8.05; density = 1.568 g/cm³ | |
| 3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid | Indole-pyridine core, acrylic acid substituent | C₁₇H₁₀ClF₃N₂O₂ | 366.73 | >95% purity, research chemical |
Key Differences and Trends
Core Heterocycles: The target compound uses a pyrrole ring fused to pyridine, whereas analogues like those in and feature indole cores. Indole derivatives typically exhibit stronger π-π stacking interactions, enhancing binding to biological targets .
Functional Groups: Acrylonitrile (C≡N) in the target compound contrasts with acrylic acid (-COOH) in or ester (-COOEt) groups in . Acrylonitrile’s electrophilicity may enhance reactivity in nucleophilic environments .
Physicochemical Properties :
- The bis-pyridinyl-indole compound in has a higher molecular weight (617.37 g/mol), suggesting lower bioavailability but greater thermal stability.
- The pyrimidinedione derivative has a predicted density of 1.568 g/cm³, indicating compact molecular packing.
Applications :
Q & A
Q. How can machine learning (ML) accelerate the design of derivatives with improved properties?
- Workflow :
Dataset curation : Compile structural and bioactivity data from PubChem and ChEMBL .
Feature engineering : Encode substituent effects (e.g., Hammett constants, logP) as input variables.
Model training : Use graph neural networks (GNNs) to predict solubility or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
